molecular formula C10H6BrF2NO2 B1409703 Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate CAS No. 1805412-26-3

Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate

Cat. No.: B1409703
CAS No.: 1805412-26-3
M. Wt: 290.06 g/mol
InChI Key: YANKPYYWSKRTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate is an organic compound with the molecular formula C10H6BrF2NO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate typically involves the following steps:

    Cyano Group Introduction: The addition of a cyano group (-CN) to the aromatic ring.

    Difluoromethylation: The incorporation of a difluoromethyl group (-CF2H) into the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, followed by cyano group introduction and difluoromethylation under controlled conditions to ensure high yield and purity. The specific reagents and catalysts used can vary depending on the desired efficiency and cost-effectiveness of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The cyano group can participate in redox reactions, potentially forming amides or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Oxidation: Conversion to amides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of benzoic acid derivatives.

Scientific Research Applications

Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Methyl 5-chloro-2-cyano-3-(difluoromethyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 5-bromo-2-cyano-3-(fluoromethyl)benzoate: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.

Uniqueness: Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-3-5(11)2-6(9(12)13)8(7)4-14/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANKPYYWSKRTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Reactant of Route 2
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Reactant of Route 3
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.